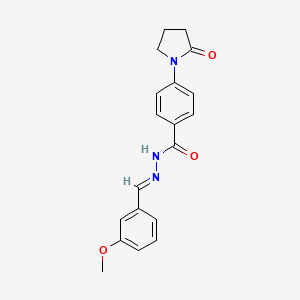

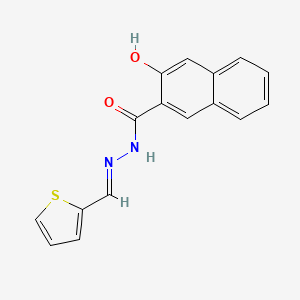

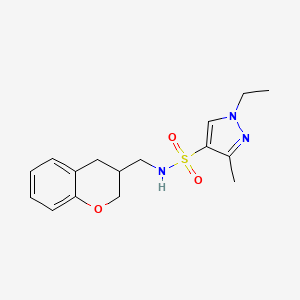

3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide" and its derivatives are compounds of significant interest due to their chemical structure and potential applications in various fields of chemistry and materials science. These compounds belong to a class of organic molecules known for their diverse chemical reactions, structural complexity, and utility in synthesis and material development.

Synthesis Analysis

The synthesis of "3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide" derivatives involves condensation reactions, employing various aldehydes and hydrazides. For instance, the synthesis of related compounds has been achieved through reactions involving naphthohydrazide and different substituents, leading to the formation of Schiff bases and their complexes with metals like Cd2+, Co2+, Cu2+, and Zn2+ (Qiu Rui, 2011).

Molecular Structure Analysis

Molecular structure analysis of these compounds, conducted through techniques such as IR, UV, and X-ray crystallography, reveals their complex architecture. For example, studies on similar Schiff bases demonstrate planar structures with trans-configured C=N double bonds and stabilization through various intra- and intermolecular hydrogen bonds (H. Yathirajan et al., 2007).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including complexation with metals, which is fundamental for their application in coordination chemistry and catalysis. The formation of metal complexes highlights the ligand properties of these hydrazides, contributing to diverse chemical reactivity and potential for synthesis of novel materials.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the application potential of these compounds. The detailed crystallographic analysis provides insights into their stability and interactions, essential for material science applications (G. Cheng et al., 2012).

Aplicaciones Científicas De Investigación

Optical Properties and Emission Enhancement

Tuning Optical Properties and Enhancing Solid-State Emission : Research indicates that the postfunctionalization of polythiophenes, including structures similar to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide, can significantly influence their optical and photophysical properties. Modifications with certain substituents can lead to enhanced solid-state fluorescence, indicating potential applications in materials science and optoelectronics (Li, Vamvounis, & Holdcroft, 2002).

Chemosensors and Cell Imaging

Dual-mode Chemosensor for Metal Ions : A derivative closely related to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide has been synthesized and characterized as a chemosensor for Al³⁺, Zn²⁺, and Fe³⁺ ions. This compound exhibits aggregation-induced emission (AIE) properties and has applications in cell imaging, demonstrating its utility in biological sensing and environmental monitoring (Liao et al., 2017).

Surface Modification and Nanocomposites

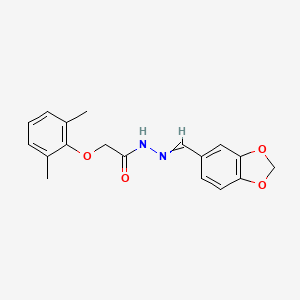

One-Step Reduction and Surface Modification of Graphene Oxide : The application of 3-hydroxy-2-naphthoic acid hydrazide, a compound similar to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide, has been demonstrated in the reduction and simultaneous surface modification of graphene oxide. This process results in enhanced dispersion and interaction with polymeric matrices, indicating potential use in the development of advanced nanocomposite materials (Xu, Guan, Zhou, & Zhu, 2017).

Propiedades

IUPAC Name |

3-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15-9-12-5-2-1-4-11(12)8-14(15)16(20)18-17-10-13-6-3-7-21-13/h1-10,19H,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGDIHPRYUNFMJ-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)

![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)